(R)-Chlozolinate

Chiral chromatography Enantiomer reference standard Stereochemical assignment

Racemic chlozolinate was the sole marketed form before EU withdrawal; the single (R)-enantiomer was first accessed via chemoenzymatic asymmetric synthesis in 2001. Researchers requiring stereochemically resolved material for chiral chromatography, enantioselective bioassays, or environmental fate studies cannot use racemic mixtures. (R)-Chlozolinate delivers: • Definitive absolute configuration (levorotatory) for unambiguous chiral peak assignment in HPLC, GC, or SFC methods. • Critical probe for enantioselective biodegradation-racemate degrades in 12 days (7.5× faster than vinclozolin), enabling short-duration fate studies. • Low-potency endocrine comparator within dicarboximide antiandrogen screening batteries.

Molecular Formula C13H11Cl2NO5
Molecular Weight 332.13 g/mol
Cat. No. B1250945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Chlozolinate
Molecular FormulaC13H11Cl2NO5
Molecular Weight332.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C
InChIInChI=1S/C13H11Cl2NO5/c1-3-20-11(18)13(2)10(17)16(12(19)21-13)9-5-7(14)4-8(15)6-9/h4-6H,3H2,1-2H3/t13-/m1/s1
InChIKeyIGUYEXXAGBDLLX-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Chlozolinate: Enantiopure Dicarboximide Fungicide


(R)-Chlozolinate is the (R)-configured enantiomer of the dicarboximide fungicide chlozolinate, bearing a chiral quaternary carbon at position C5 of the 1,3-oxazolidine-2,4-dione ring system [1]. The parent racemate (chlozolinate, CAS 84332-86-5) was formerly commercialized under trade names including Serinal and Manderol as a foliar spray against Botrytis spp., Sclerotinia spp., and Monilia spp. on grapes, pome fruit, and stone fruit [2]. Chlozolinate was classified under FRAC Code 2 (dicarboximides, osmotic signal transduction) and was withdrawn from the EU market in 2000 due to insufficient data submitted for regulatory review under Directive 91/414/EEC [3]. Critically, the racemate was the only marketed form; the single (R)-enantiomer was first accessed in multigram quantities via a chemoenzymatic asymmetric synthesis published in 2001, motivated explicitly by the need to evaluate differential biological behavior between the two antipodes [1]. This synthesis enabled, for the first time, procurement of the stereochemically defined (R)-enantiomer as a discrete chemical entity rather than as a component of the racemic mixture [4].

IdentityStereochemically defined (R)-enantiomer, first accessed as discrete entity via chemoenzymatic synthesis
Analytical RoleEnantiopure reference standard for chiral chromatography method development (HPLC, GC, SFC)
Fate & BioassayEnables enantioselective environmental fate studies and cross-resistance mechanism comparison

Why (R)-Chlozolinate Cannot Be Substituted


Racemic chlozolinate contains equimolar (R)- and (S)-enantiomers, each possessing identical molecular formula (C₁₃H₁₁Cl₂NO₅) and physicochemical bulk properties but opposite three-dimensional configuration at the C5 stereocenter [1]. The Guanti et al. (2001) asymmetric synthesis was undertaken precisely because chlozolinate had been produced and sold only in racemic form and the question of differential biological behavior between the two enantiomers remained unanswered [2]. In the broader context of chiral agrochemicals, enantiomers of a given pesticide frequently exhibit distinct target-site binding, differential potency against resistant strains, divergent metabolic stability, and enantioselective environmental degradation profiles [3]. Within the dicarboximide class, vinclozolin and procymidone—both also chiral—demonstrate that antiandrogenic activity resides preferentially in specific enantiomers or their metabolites, making stereochemical identity a critical variable for toxicological interpretation [3]. Therefore, any investigation requiring stereochemically resolved material—including enantioselective bioassays, chiral environmental fate studies, metabolite profiling with absolute configuration assignment, or analytical method development requiring enantiopure reference standards—cannot be served by racemic chlozolinate or by achiral dicarboximide alternatives such as iprodione [2].

Target
Substitute
Why Not Interchangeable
(R)-Chlozolinate
Racemic chlozolinate
Equimolar (R)/(S) mixture lacks stereochemical identity; cannot resolve enantiomer-specific effects
(R)-Chlozolinate
Iprodione (achiral)
Different resistance and endocrine activity profile; not a chiral comparator for stereochemistry studies
(R)-Chlozolinate
Opposite (S)-enantiomer
Differential target binding and metabolic stability may exist; class-level evidence requires enantiomer-specific review

(R)-Chlozolinate Differentiation Evidence


Stereochemical Identity vs. Racemate

(R)-Chlozolinate is unequivocally defined by its (R)-absolute configuration at the C5 quaternary stereocenter of the oxazolidine-2,4-dione ring, as established by the chemoenzymatic asymmetric synthesis of Guanti et al. (2001), which proceeds via Candida antarctica lipase B-catalyzed enantioselective hydrolysis of a prochiral malonate diester to yield the (R)-monoester intermediate [1]. The final product displays levorotatory optical rotation, designated (R)-(−)-chlozolinate [1]. The ChEBI database independently registers (R)-chlozolinate under CHEBI:83558 with the stereochemically explicit SMILES notation CCOC(=O)[C@]1(C)OC(=O)N(c2cc(Cl)cc(Cl)c2)C1=O, confirming the (R)-configuration via the [C@] tetrahedral stereodescriptor, while (S)-chlozolinate is registered separately under CHEBI:83559 as its enantiomer [2]. The chemoenzymatic route achieves enantiomeric excess suitable for producing the (R)-enantiomer in multigram quantities with the (R)-enantiomer being in all cases predominant, enabling procurement of material with defined stereochemical identity as opposed to the racemate [1]. This contrasts with prior literature methods that achieved only 46% ee or up to 80.6% ee for the (R)-enantiomer using protecting groups incompatible with chlozolinate synthesis [1]. In the racemic commercial product, the two enantiomers are present in equimolar amounts and are not separable by conventional achiral methods, making procurement of the defined (R)-enantiomer exclusively dependent on asymmetric synthesis or chiral chromatographic resolution [1].

Stereochemical Identity vs. Racemate
Head-to-head
Defined (R)-absolute configuration confirmed by chemoenzymatic synthesis and ChEBI [C@] descriptor; prior literature limited to ≤80.6% ee
Enantiomer-specific study entry point
Requires chiral analytical verification
Chiral chromatography Enantiomer reference standard Stereochemical assignment Absolute configuration

Compost Biodegradation vs. Vinclozolin

Vanni et al. (2000) conducted a comparative biodegradation kinetics study of dicarboximide fungicides in compost samples across all stages of the composting process. Chlozolinate (racemate) underwent total disappearance within twelve days, whereas vinclozolin persisted for ninety days under identical conditions—a 7.5-fold difference in environmental persistence [1]. The study determined pseudo-first-order rate constants and half-lives for both compounds using HPLC-DAD-MS analysis, and the degradation products were identified and compared to abiotic hydrolytic degradation products obtained at various pH values and temperatures [1]. This rapid biodegradation profile of chlozolinate is consistent with its known chemical lability: the oxazolidine-2,4-dione ring undergoes facile hydrolytic ring opening, yielding N-(3,5-dichlorophenyl)-2-hydroxy-propanilide as the major degradation product [2]. The rapid environmental elimination of chlozolinate was also noted as a favorable property by Guanti et al. (2001), who stated that chlozolinate 'is rapidly degraded in soil and in wine,' ensuring the absence of possible toxic residues [3].

Compost Biodegradation vs. Vinclozolin
Cross-study comparable
Chlozolinate (racemate): total disappearance in 12 days vs. vinclozolin: 90 days under identical compost conditions
Shorter persistence baseline for enantiomer fate studies
Racemate data; (R)-enantiomer untested
Environmental fate Compost biodegradation Persistence Dicarboximide degradation

Hydrolytic Degradation in Wine

Cabras et al. (1984) conducted a direct comparative study of the degradation kinetics of four dicarboximide fungicides—chlozolinate, iprodione, procymidone, and vinclozolin—in wine at pH 3.0 and pH 4.0 at 30 °C [1]. Pseudo-first-order rate constants were determined by monitoring the disappearance of the active ingredient at an initial concentration of 3.0 mg kg⁻¹. At both pH values, the degradation rate followed the rank order: chlozolinate > vinclozolin > procymidone > iprodione [1]. Critically, 3,5-dichloroaniline—a toxic metabolite of concern for several dicarboximides—was not detected as a degradation product of any of the four compounds under these conditions [1]. Chlozolinate and vinclozolin each yielded a distinct major metabolite in wine, the structures of which were subsequently isolated and identified by Pirisi et al. (1986) using spectroscopic and chromatographic methods [2]. The observation that chlozolinate degrades most rapidly in a wine matrix directly reinforces the field residue dissipation data (k = 0.057 ± 0.011 day⁻¹ on grapes) and supports its historically noted suitability for viticultural use where minimal residue carryover into the final product is desired [3].

Hydrolytic Degradation in Wine
Direct head-to-head
Fastest degradation among four dicarboximides: chlozolinate > vinclozolin > procymidone > iprodione (pH 3.0, 4.0, 30°C)
Hydrolytic lability ranking for residue studies
Racemate; stereochemistry may alter kinetics
Wine residue degradation Hydrolysis kinetics Food safety Dicarboximide stability

Stemphylium Resistance vs. Procymidone

Alberoni et al. (2005) characterized dicarboximide resistance in Stemphylium vesicarium isolates from Italian pear orchards and reported markedly different resistance factors (RF) across four dicarboximide fungicides [1]. Procymidone exhibited an extremely high resistance factor (RF ≅ 3000), whereas resistance to iprodione, vinclozolin, and chlozolinate was substantially lower and comparable among the three (RF ≅ 10) [1]. This 300-fold difference in resistance magnitude reveals that the resistance mechanism(s) operating in S. vesicarium discriminate sharply between procymidone and the other three dicarboximides, including chlozolinate. The study further identified at least two distinct resistance phenotypes: R1 (highly resistant to procymidone, moderately resistant to iprodione, vinclozolin, and chlozolinate) and R2 (high-level resistance observed across all dicarboximides but rarely encountered) [1]. These findings are consistent with earlier work on Botrytis cinerea where chlozolinate showed high protectant and systemic activity against dicarboximide-susceptible strains but poor efficacy on low-level resistant strains [2], further confirming that chlozolinate's resistance profile is distinct from—and far less compromised than—that of procymidone in certain pathosystems.

Stemphylium Resistance vs. Procymidone
Cross-study comparable
Resistance factor (RF) ≅ 10 for chlozolinate vs. RF ≅ 3000 for procymidone in S. vesicarium isolates
Moderate resistance probe for cross‑resistance dissection
Racemate data; enantiomer effect unknown
Fungicide resistance Stemphylium vesicarium Resistance factor Dicarboximide cross-resistance

Endocrine Toxicity Profile

Wolf et al. (1999) systematically compared the in vivo reproductive toxicity profiles of ten suspected antiandrogenic compounds administered during sexual differentiation in the male rat [1]. In this study, chlozolinate and iprodione—both administered at 100 mg kg⁻¹ day⁻¹—did not produce any signs of maternal or fetal endocrine toxicity [1]. This sharply contrasts with vinclozolin and procymidone, which, at comparable doses, produced profiles of reproductive malformations consistent with androgen receptor (AR) antagonism, including reduced anogenital distance, retained nipples, hypospadias, and ventral prostate agenesis [1]. Vinclozolin, procymidone, and p,p'-DDE were explicitly classified as known AR ligands producing similar profiles of toxicity [1]. The authors concluded that the chemicals studied alter male sexual differentiation via different mechanisms and that chlozolinate and iprodione cluster separately from vinclozolin and procymidone in the resulting profiles of reproductive effects [1]. This toxicological differentiation is consistent with the ChEBI annotation of chlozolinate as an androgen antagonist, but the in vivo data indicate a far weaker or mechanistically distinct endocrine effect compared to vinclozolin and procymidone at the tested dose [2].

Endocrine Toxicity Profile
Cross-study comparable
No maternal/fetal endocrine toxicity at 100 mg/kg/day; vinclozolin and procymidone produced AR antagonist profiles
Low-potency comparator for mechanistic endocrine studies
Racemate; enantiomer-specific contribution unclear
Endocrine disruption Antiandrogen screening Developmental toxicity Dicarboximide toxicology

Field Dissipation on Table Grapes

Lentza-Rizos et al. (2000) conducted field trials over two consecutive years on two varieties of table grapes (Cardinal and Victoria) in Greece to assess chlozolinate residues under good agricultural practice [1]. Analysis using a validated multiresidue gas chromatography method with electron capture detection (GC-ECD) established that the parent compound decays with a first-order rate constant of 0.057 ± 0.011 day⁻¹, corresponding to a half-life (DT₅₀) of approximately 12.2 days on the grape matrix [1]. Residues fell below the proposed Maximum Residue Level (MRL) of 5 mg/kg in all samples by 21 days post-application, the proposed pre-harvest interval (PHI) [1]. Additionally, washing removed up to 80% of chlozolinate residues, confirming its nonsystemic behavior on grapes and substantially reducing real consumer exposure [1]. The contribution of the main metabolite (designated S1) to total residue was generally less than 20% [1]. These quantitative field dissipation parameters provide a benchmark against which any stereoisomer-specific degradation studies can be compared, and mirror the rapid degradation observed in laboratory wine hydrolysis (Cabras et al., 1984) and compost biodegradation studies (Vanni et al., 2000) [2][3].

Field Dissipation on Table Grapes
Supporting evidence
k = 0.057 ± 0.011 day⁻¹, DT₅₀ ≈ 12.2 days; residues
Dissipation baseline for enantioselective field trials
Racemate; stereochemistry unresolved
Residue dissipation Field trials Table grapes Pre-harvest interval

(R)-Chlozolinate Application Scenarios


Chiral Chromatography Reference Standard

As the only stereochemically defined (R)-enantiomer available as a discrete chemical entity—distinct from the racemic mixture that constituted all historical commercial formulations—(R)-chlozolinate serves as an essential reference standard for developing and validating chiral chromatographic methods (HPLC, GC, SFC) capable of resolving and quantifying individual enantiomers in environmental matrices, food commodities, and biological samples [1]. This application is supported by the compound's established physicochemical properties: logP = 3.15, water solubility 32 mg/L at 25 °C, and molecular mass 332.14 g/mol, which define its behavior across reverse-phase and chiral stationary phases [2]. The availability of (R)-chlozolinate with defined absolute configuration and optical rotation (levorotatory) enables unambiguous peak assignment in chiral separations [1].

Enantioselective Environmental Fate

Given that racemic chlozolinate undergoes total biodegradation in compost within 12 days—7.5-fold faster than vinclozolin (90 days)—and that hydrolytic ring opening proceeds via a stereocenter-adjacent carbonyl, the (R)-enantiomer is a critical probe for investigating whether the biodegradation rate or pathway exhibits enantioselectivity [1][2]. Such studies are directly relevant to understanding whether the environmental persistence of chiral dicarboximide fungicides is stereochemistry-dependent, with implications for residue definition in regulatory environmental risk assessment . The rapid degradation profile makes chlozolinate particularly suited for short-duration enantioselective fate studies, avoiding the 90-day timelines required for vinclozolin [1].

Cross-Resistance Mechanism Probe

Chlozolinate's unique resistance profile—exhibiting only moderate resistance (RF ≅ 10) in Stemphylium vesicarium compared to procymidone's extreme resistance (RF ≅ 3000), yet sharing FRAC Code 2 (osmotic signal transduction) with all dicarboximides—positions the (R)-enantiomer as a stereochemically refined probe for dissecting target-site interactions and resistance mechanisms [1]. Combined with the documented differential activity against dicarboximide-susceptible versus low-level resistant Botrytis cinerea strains, (R)-chlozolinate can help resolve whether stereochemistry at the fungicide chiral center modulates binding to the osmosensing histidine kinase target or affects recognition by resistance-conferring modifications [2].

Endocrine Disruption Negative Control

The Wolf et al. (1999) demonstration that chlozolinate—unlike vinclozolin and procymidone—does not produce maternal or fetal endocrine toxicity at 100 mg/kg/day in the rat establishes chlozolinate as a low-potency comparator within the dicarboximide class for antiandrogen screening batteries [1]. The (R)-enantiomer extends this application by enabling investigation of whether the residual androgen receptor interaction reported for racemic chlozolinate in ChEBI annotations is enantiomer-specific, and whether the (R)-enantiomer contributes differentially to the observed lack of in vivo endocrine toxicity compared to the (S)-enantiomer [2]. This is particularly relevant given that vinclozolin's antiandrogenic activity is known to reside in its metabolites rather than the parent compound, raising analogous questions for chlozolinate enantiomers [1].

Application
Selection Property
Validation Focus
Chiral Chromatography Reference Standard
Enantiomeric purity and absolute configuration
Chiral separation method validation (HPLC/GC/SFC)
Enantioselective Environmental Fate
Enantiomer-specific degradation potential
Stereochemistry‑dependent persistence in soil/compost
Cross‑Resistance Mechanism Probe
Differential resistance profile vs. procymidone
Target‑site binding and resistance mechanism dissection
Endocrine Disruption Comparator
Low endocrine activity relative to AR antagonists
Enantiomer‑specific contribution to endocrine endpoints
Quote Request

Request a Quote for (R)-Chlozolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.